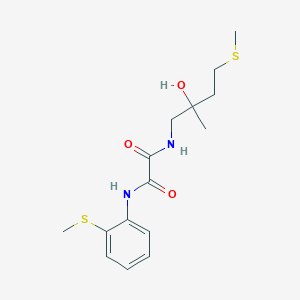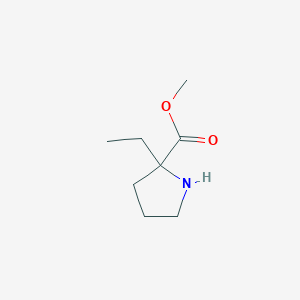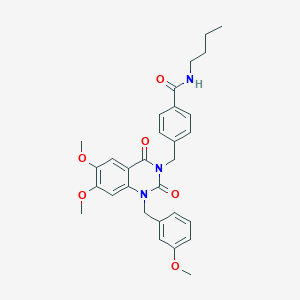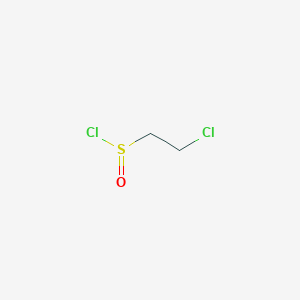
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that belongs to the class of oxalamides, which are known for their ability to influence the crystallization behavior of polymers. Oxalamides are typically used as nucleating agents to enhance the crystallization rate of polymers, such as poly(hydroxyalkanoate)s (PHAs), which are bacterially synthesized and often suffer from low crystallization rates .
Synthesis Analysis
The synthesis of oxalamide compounds, including those with specific configurations like N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide, is not directly detailed in the provided papers. However, the papers do discuss the use of oxalamide compounds as intermediates or products in chemical reactions. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves the formation of a linear methylN-(benzylsulfonyl)oxamate, which then undergoes cyclization . This suggests that the synthesis of oxalamide compounds can involve multi-step reactions with the formation of intermediates.
Molecular Structure Analysis
The molecular structure of oxalamide compounds can significantly affect their nucleation efficiency and compatibility with polymer matrices. The presence of ringy terminal structures, such as cyclohexyl and phenyl groups, has been shown to provide higher nucleation efficiency compared to linear terminal structures like n-hexane . This implies that the specific molecular structure of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide, with its phenyl group, would likely contribute to its effectiveness as a nucleator.
Chemical Reactions Analysis
Oxalamide compounds are involved in chemical reactions that enhance the crystallization of PHAs. The addition of oxalamide compounds to PHAs increases the crystallization temperature and crystallinity of the polymers, as well as reduces the half-life isothermal crystallization time. This indicates that oxalamide compounds can act as nucleating agents, increasing the nuclei density and reducing the spherulitic size in the polymer matrix .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds, such as N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide, are crucial for their function as nucleating agents. The addition of these compounds to PHAs has been shown to increase the crystallization temperature from 58°C to 71°C and the crystallinity from 5% to 48%. Moreover, the presence of these nucleators does not significantly alter the crystal form and crystallization mechanism of the PHAs, as confirmed by polarized optical microscopy, X-ray diffraction, and Avrami analysis . This suggests that the oxalamide compounds do not interfere with the inherent properties of the polymers but rather enhance their crystallization characteristics.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-15(20,8-9-21-2)10-16-13(18)14(19)17-11-6-4-5-7-12(11)22-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWDFCVNSPJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)


![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)


![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)
![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005281.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)